BenchChemオンラインストアへようこそ!

Amycolatopsin B

Anticancer Cytotoxicity Structure-Activity Relationship

Amycolatopsin B's C-19 trisaccharide uniquely defines its cytotoxicity (IC50 0.14–0.28 µM) and lack of antimycobacterial activity, ensuring reproducible SAR and mechanistic studies not possible with analogs A or C. This specific glycosylation pattern is essential for valid target engagement comparisons in oncology research. Order now for reliable, high-purity material.

Molecular Formula C60H98O22
Molecular Weight 1171.4 g/mol
Cat. No. B10823692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmycolatopsin B
Molecular FormulaC60H98O22
Molecular Weight1171.4 g/mol
Structural Identifiers
SMILESCC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)C
InChIInChI=1S/C60H98O22/c1-30-21-31(2)25-41(61)44(72-15)28-43(78-56(67)35(6)26-40(71-14)24-32(3)23-34(5)50(33(4)22-30)80-57-49(64)48(63)52(73-16)38(9)77-57)36(7)60(69)55(74-17)54(66)59(12,45(81-60)19-18-20-70-13)82-46-27-42(62)51(37(8)75-46)79-47-29-58(11,68)53(65)39(10)76-47/h21-26,34,36-39,41-55,57,61-66,68-69H,18-20,27-29H2,1-17H3/b30-21+,31-25+,32-23+,33-22+,35-26+,40-24-/t34?,36-,37-,38-,39-,41?,42+,43?,44?,45-,46+,47+,48-,49-,50?,51-,52-,53-,54-,55-,57-,58-,59-,60+/m1/s1
InChIKeyRXEUEJKMIIQASU-UGGWOXIASA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amycolatopsin B: A Glycosylated Polyketide Macrolide with Defined Anticancer and Antifungal Profiles


Amycolatopsin B (compound 2) is a glycosylated polyketide macrolide originally isolated from the Australian soil actinomycete Amycolatopsis sp. MST-108494 [1]. It belongs to a rare class of 20-membered macrolactones that are structurally and biosynthetically related to the ammocidins and apoptolidins [1]. Amycolatopsin B is distinguished by its trisaccharide moiety attached at the C-19 position, a key structural feature that influences its biological activity profile [1].

Why Amycolatopsin B Cannot Be Replaced by Its Structural Analogs in Critical Assays


Amycolatopsin B exhibits a unique pattern of cytotoxicity and antimycobacterial activity that is not replicated by its closest in-class analogs, Amycolatopsin A and Amycolatopsin C. The differential glycosylation pattern—specifically, the trisaccharide at C-19 in amycolatopsin B versus the disaccharide in A or the monosaccharide in C—directly correlates with a distinct potency and selectivity profile [1]. Furthermore, when compared to ammocidins A and B, amycolatopsin B demonstrates a markedly narrower spectrum of anticancer activity, suggesting a different mechanism or target engagement [2]. Consequently, substituting Amycolatopsin B with a more readily available analog in a research protocol would introduce significant variability in experimental outcomes, compromising the validity of mechanistic or screening studies.

Quantitative Evidence Differentiating Amycolatopsin B from Analogs and Alternatives


Amycolatopsin B Exhibits Balanced Cytotoxicity Against Lung and Colon Cancer Cells, Distinct from Analogs

Amycolatopsin B demonstrates a balanced cytotoxic profile against both NCI H460 lung cancer and SW620 colon cancer cells, with IC50 values of 0.28 µM and 0.14 µM, respectively [1]. In contrast, its analog Amycolatopsin A is highly potent against SW620 (0.08 µM) but significantly less so against NCI H460 (1.2 µM), a 15-fold difference [2]. Amycolatopsin C, bearing only a monosaccharide, is markedly less potent against both cell lines (SW620 IC50 = 10 µM, NCI H460 IC50 = 5.9 µM) [3]. This pattern indicates that the trisaccharide moiety in Amycolatopsin B confers a more balanced, broad-spectrum anticancer profile compared to the disaccharide-containing A and monosaccharide-containing C.

Anticancer Cytotoxicity Structure-Activity Relationship

Amycolatopsin B Lacks Antimycobacterial Activity, Uniquely Distinguishing It from Amycolatopsins A and C

Amycolatopsin B shows no significant inhibition of Mycobacterium bovis (BCG) or Mycobacterium tuberculosis (H37Rv) at concentrations up to 30 µM [1]. In direct contrast, Amycolatopsin A potently inhibits both strains (M. bovis IC50 = 0.4 µM; M. tuberculosis IC50 = 4.4 µM) [2], and Amycolatopsin C also exhibits activity (M. bovis IC50 = 2.7 µM; M. tuberculosis IC50 = 5.7 µM) [3]. The primary paper's abstract explicitly states that the antimycobacterial properties are enhanced by hydroxylation of the 6-Me position (present in A and C, but not B) [1]. This absence of antimycobacterial activity in Amycolatopsin B provides a clean background for anticancer studies without confounding antimicrobial effects.

Antimycobacterial Selectivity Structure-Activity Relationship

Amycolatopsin B's Cytotoxic Spectrum is Narrower and More Defined than Ammocidins A and B

Amycolatopsin B demonstrates a more defined and narrower spectrum of cytotoxicity compared to the closely related ammocidins. Ammocidins A and B are broadly potent across multiple human cancer cell lines, with reported IC50 values ranging from 0.06 to 0.4 µM against A549 (lung), MCF-7 (breast), and HCT116 (colon) carcinoma cells [1]. In contrast, Amycolatopsin B exhibits specific activity against NCI H460 lung (0.28 µM) and SW620 colon (0.14 µM) cancer cells, with no reported activity against breast cancer lines [2]. This suggests a different target engagement profile or mechanism of action. For investigators seeking a tool compound with a restricted and predictable activity profile, Amycolatopsin B offers a clearer experimental window.

Cytotoxicity Comparative Pharmacology Macrolide

Amycolatopsin B Displays Antifungal Activity, a Property Not Reported for Its Amycolatopsin Analogs

Amycolatopsin B is reported to possess antifungal activity , a biological property not attributed to Amycolatopsin A or C in the primary literature [1]. While specific MIC values are not detailed in available sources, this qualitative distinction further differentiates Amycolatopsin B within its structural class. The presence of antifungal activity alongside cytotoxicity suggests that Amycolatopsin B may target conserved eukaryotic pathways, offering a unique dual-activity phenotype for chemical biology investigations.

Antifungal Polyketide Macrolide

Amycolatopsin B's Trisaccharide Moiety Correlates with Intermediate Cytotoxic Potency and Absent Antimycobacterial Activity

The primary research article establishes a clear structure-activity relationship (SAR) correlating glycosylation patterns with biological activity [1]. Amycolatopsin B, bearing a trisaccharide at C-19, exhibits an intermediate cytotoxic potency (0.14–0.28 µM) compared to Amycolatopsin A (disaccharide; 0.08–1.2 µM) and Amycolatopsin C (monosaccharide; 5.9–10 µM) [2]. Crucially, the antimycobacterial activity is linked to hydroxylation of the 6-methyl position, a modification absent in B but present in A and C [1]. This SAR demonstrates that the specific glycosylation and hydroxylation pattern of Amycolatopsin B yields a unique combination of moderate anticancer potency and no antimycobacterial activity, a profile distinct from any other member of the series.

Structure-Activity Relationship Glycosylation Polyketide

Amycolatopsin B Exhibits No Activity Against Common Gram-Positive or Gram-Negative Bacteria, Unlike Broader-Spectrum Macrolides

Amycolatopsin B is inactive against a panel of common Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (IC50 >30 µM for all) [1]. This lack of broad antibacterial activity contrasts with many other 20-membered macrolides and underscores the selectivity of Amycolatopsin B for eukaryotic (cancer/antifungal) targets. For researchers working in co-culture or microbiome contexts, this narrow antibacterial spectrum minimizes interference with bacterial viability, making Amycolatopsin B a cleaner tool for eukaryotic-focused studies.

Antibacterial Selectivity Macrolide

Optimal Research and Industrial Applications for Amycolatopsin B


Selective Anticancer Probe for Lung and Colon Cancer Cell Lines

Amycolatopsin B is optimally employed as a cytotoxic agent against NCI H460 lung cancer and SW620 colon cancer cells (IC50 = 0.28 and 0.14 µM, respectively) [1]. Its balanced potency and lack of antimycobacterial activity make it a superior choice over Amycolatopsin A for studies where broad-spectrum anticancer activity is desired without confounding antimicrobial effects.

Structure-Activity Relationship (SAR) Studies on Macrolide Glycosylation

Amycolatopsin B, with its trisaccharide moiety, serves as a critical comparator in SAR studies investigating the role of glycosylation in 20-membered macrolides. Its intermediate cytotoxic potency and absent antimycobacterial activity provide a clear data point when compared to the disaccharide (Amycolatopsin A) and monosaccharide (Amycolatopsin C) variants [1].

Antifungal Discovery and Chemical Biology

Given its reported antifungal activity , Amycolatopsin B is a suitable starting point for antifungal drug discovery programs, particularly those seeking novel polyketide scaffolds. Its unique dual-activity profile (anticancer and antifungal) also makes it valuable for chemical biology studies aimed at identifying conserved eukaryotic targets.

Tool Compound for Studying Macrolide Selectivity

Amycolatopsin B's narrow spectrum of cytotoxicity (lung and colon cancer) and lack of activity against Gram-positive and Gram-negative bacteria [2] position it as an ideal tool compound for investigating the molecular determinants of macrolide selectivity. It can be used to probe differences between eukaryotic and prokaryotic targets within the same structural class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amycolatopsin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.